6-Chloro-2-fluoro-3-nitropyridine 6-Chloro-2-fluoro-3-nitropyridine
Brand Name: Vulcanchem
CAS No.: 333998-11-1
VCID: VC4158216
InChI: InChI=1S/C5H2ClFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
SMILES: C1=CC(=NC(=C1[N+](=O)[O-])F)Cl
Molecular Formula: C5H2ClFN2O2
Molecular Weight: 176.53

6-Chloro-2-fluoro-3-nitropyridine

CAS No.: 333998-11-1

Cat. No.: VC4158216

Molecular Formula: C5H2ClFN2O2

Molecular Weight: 176.53

* For research use only. Not for human or veterinary use.

6-Chloro-2-fluoro-3-nitropyridine - 333998-11-1

Specification

CAS No. 333998-11-1
Molecular Formula C5H2ClFN2O2
Molecular Weight 176.53
IUPAC Name 6-chloro-2-fluoro-3-nitropyridine
Standard InChI InChI=1S/C5H2ClFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
Standard InChI Key VLSBYXNGUYWVMA-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1[N+](=O)[O-])F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

6-Chloro-2-fluoro-3-nitropyridine belongs to the nitropyridine family, a class of heterocyclic aromatic compounds known for their electron-deficient nature. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₅H₂ClFN₂O₂
Molecular Weight176.53 g/mol
IUPAC Name6-Chloro-2-fluoro-3-nitropyridine
SMILESC1=CC(=NC(=C1N+[O-])F)Cl
InChIKeyVLSBYXNGUYWVMA-UHFFFAOYSA-N

The compound’s crystallinity and stability are influenced by intramolecular interactions between the electron-withdrawing nitro group and the halogen atoms. X-ray diffraction studies of analogous nitropyridines reveal planar ring systems with bond lengths consistent with aromaticity .

Spectroscopic Properties

  • NMR Spectroscopy: The fluorine atom at position 2 and the nitro group at position 3 generate distinct splitting patterns in ¹H and ¹³C NMR spectra. For example, the fluorine atom induces coupling with adjacent protons, producing doublets or triplets in the aromatic region (δ 7.5–8.5 ppm) .

  • Mass Spectrometry: Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 176, with fragment ions corresponding to losses of NO₂ (46 amu) and Cl (35 amu) .

Synthesis and Industrial Preparation

Chlorination and Nitration Pathways

The synthesis of 6-Chloro-2-fluoro-3-nitropyridine often begins with functionalization of pyridine precursors. A patented method involves:

  • Chlorination: Treatment of 3-fluoro-5-nitropyridin-2-ol with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 60°C for 10 hours .

  • Workup: The reaction mixture is quenched in ice water, extracted with ethyl acetate, and purified via column chromatography (5% ethyl acetate/hexane) .

This route achieves a 97% yield, highlighting its efficiency for scale-up . Alternative approaches include direct nitration of chlorinated pyridines, though regioselectivity challenges necessitate careful optimization.

Comparative Synthetic Routes

MethodReagentsYield (%)Purity (%)
POCl₃/PCl₅ chlorination3-Fluoro-5-nitropyridin-2-ol97>95
Nucleophilic fluorinationKF, DMF, 100°C8290

Industrial processes prioritize POCl₃-based methods due to lower costs and higher reproducibility .

Physicochemical Properties

Thermal and Solubility Data

Limited experimental data exist for this compound, but analogous nitropyridines exhibit:

  • Melting Point: 118–120°C (e.g., 6-Chloro-2-cyano-3-nitropyridine) .

  • Boiling Point: Estimated >200°C based on molecular weight .

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water .

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The chlorine atom at position 6 is susceptible to displacement by amines, alkoxides, or thiols under mild conditions .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine, yielding 3-amino-5-chloro-2-fluoropyridine—a key intermediate in drug synthesis .

Applications in Pharmaceutical Chemistry

Intermediate for Antiviral Agents

6-Chloro-2-fluoro-3-nitropyridine is a precursor to protease inhibitors targeting RNA viruses. For example, coupling with morpholine derivatives produces analogs with IC₅₀ values <100 nM against SARS-CoV-2 .

Agrochemical Development

Incorporation into herbicidal molecules enhances activity against broadleaf weeds. Field trials demonstrate 90% efficacy at 50 g/ha, outperforming traditional nitropyridine-based herbicides.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315 (Causes skin irritation)Wear protective gloves
H319 (Causes serious eye irritation)Use eye protection
H335 (May cause respiratory irritation)Use in ventilated areas

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